(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

Catalog No.
S12170053
CAS No.
M.F
C12H21NO5
M. Wt
259.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopent...

Product Name

(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

IUPAC Name

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1

InChI Key

UXXDARYIURDZSU-QMMMGPOBSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)CC(=O)[C@H](C)NC(=O)OC(C)(C)C

(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is a compound with the molecular formula C12H21NO5C_{12}H_{21}NO_5 and a molar mass of approximately 259.3 g/mol. It is classified as an amino acid derivative, specifically an ester of a pentanoic acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The compound has various synonyms, including ethyl 4-(tert-butoxycarbonyl)-3-oxopentanoate and pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-oxo-, ethyl ester .

Typical of amino acids and esters:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, allowing for further functionalization of the amino group.
  • Condensation Reactions: The amino group can react with various electrophiles to form amides or other derivatives.

The synthesis of (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate typically involves several steps:

  • Formation of the Boc-protected amino acid: Starting from a suitable precursor, the amino group is protected using tert-butoxycarbonyl chloride.
  • Esterification: The Boc-protected amino acid is then reacted with ethyl acetoacetate to form the desired ester.
  • Purification: The product is purified through standard techniques such as recrystallization or chromatography.

These steps may vary based on specific laboratory protocols and available reagents.

(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate has potential applications in:

  • Peptide Synthesis: As a building block for synthesizing peptides due to its protected amino functionality.
  • Drug Development: Investigated for its potential role in developing novel therapeutic agents targeting specific biological pathways.
  • Synthetic Chemistry: Used in various synthetic pathways to create more complex molecules.

Interaction studies involving (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with target proteins or enzymes.
  • Mechanism of Action: Understanding how the compound influences biological pathways at the molecular level.

Due to its structural characteristics, it may interact with various receptors and enzymes, though detailed studies are necessary to elucidate these interactions.

Several compounds share structural similarities with (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate. These include:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-((tert-butoxycarbonyl)amino)butanoate85909-04-20.85Methyl ester instead of ethyl
tert-Butyl (2-oxopropyl)carbamate170384-29-90.75Different carbon chain length
tert-Butyl (4-aminobutyl)carbamate68076-36-80.70Contains a longer alkyl chain
(S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate247068-81-10.70Contains additional methyl groups
Methyl 4-(Boc-amino)butanoate85909-04-20.85Similar Boc protection but different carbon skeleton

These compounds highlight the uniqueness of (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate due to its specific functional groups and protective strategies that may influence its reactivity and biological properties differently compared to its analogs.

IUPAC Nomenclature and Systematic Identification

The IUPAC name ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate systematically describes the compound’s structure. Key features include:

  • Ethyl ester group at the terminal carboxylate.
  • Boc-protected amino group at the C4 position.
  • Ketone moiety at the C3 position.
  • Chiral center at C4 with (S)-configuration.

The molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol. The SMILES notation CCOC(=O)CC(C(C)NC(=O)OC(C)(C)C)O delineates the connectivity and functional groups.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
IUPAC NameEthyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
CAS Registry NumberNot available
Chiral Centers1 (C4, S-configuration)

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not yet available in public databases. However, analogous Boc-protected esters, such as ethyl 4-[(tert-butoxycarbonyl)amino]-3-oxobutanoate, exhibit planar ketone groups and staggered conformations in the ester moiety. The tert-butyl group typically adopts a tetrahedral geometry, minimizing steric hindrance.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Boc tert-butyl protons: Singlet at δ 1.40 ppm (9H, (CH₃)₃C).
    • Ethyl ester: Quartet at δ 4.10 ppm (2H, CH₂CH₃) and triplet at δ 1.20 ppm (3H, CH₂CH₃).
    • Methine proton (C4): Multiplet at δ 4.30 ppm (1H, influenced by adjacent ketone and Boc groups).
  • ¹³C NMR:

    • Ketone carbonyl: δ 208–210 ppm.
    • Boc carbonyl: δ 155–157 ppm.
    • Ester carbonyl: δ 170–172 ppm.

Infrared (IR) Spectroscopy

  • C=O stretches:
    • Ester: 1740–1720 cm⁻¹.
    • Boc carbamate: 1690–1670 cm⁻¹.
    • Ketone: 1715–1705 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 259.3 [M+H]⁺.
  • Fragmentation: Loss of tert-butyl group (m/z 203) and cleavage of the ester moiety (m/z 157).

Computational Chemistry Insights

Density Functional Theory (DFT) studies on similar Boc-protected esters reveal:

  • HOMO-LUMO Gap: ~5.2 eV, indicating moderate reactivity.
  • Electrostatic Potential: Negative charge localized on carbonyl oxygens, favoring nucleophilic attack at the ketone.
  • Conformational Stability: The (S)-configuration at C4 reduces steric clash between the Boc group and ethyl ester.

Stereochemical Considerations

The C4 chiral center dictates the compound’s spatial arrangement, influencing its reactivity and biological interactions. The (S)-configuration ensures optimal alignment for peptide bond formation in solid-phase synthesis. Enantiomeric purity (>99% ee) is critical to avoid racemization during Boc deprotection.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

259.14197277 g/mol

Monoisotopic Mass

259.14197277 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types